N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide
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Overview
Description
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide is a complex organic compound characterized by its unique structure, which includes a benzotriazole core and a diethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Diethylamino Phenyl Group: This step involves the substitution reaction where the diethylamino phenyl group is introduced to the benzotriazole core.
Attachment of the Propanamide Group: The final step involves the acylation reaction to attach the propanamide group to the benzotriazole core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide involves its interaction with specific molecular targets. The diethylamino phenyl group can interact with various enzymes or receptors, modulating their activity. The benzotriazole core may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide
- **N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-fluorobenzamide
Uniqueness
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C20H25N5O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]propanamide |
InChI |
InChI=1S/C20H25N5O/c1-5-20(26)21-17-13-19-18(12-14(17)4)22-25(23-19)16-10-8-15(9-11-16)24(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,21,26) |
InChI Key |
PNHBBGKUWCFIKO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)N(CC)CC |
Canonical SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)N(CC)CC |
Origin of Product |
United States |
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